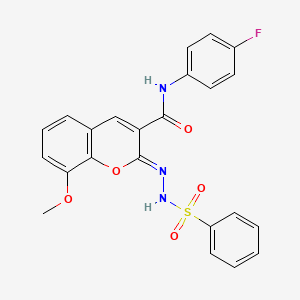![molecular formula C24H21N3O6S2 B6493998 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate CAS No. 896006-79-4](/img/structure/B6493998.png)
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate” is a complex organic molecule. It contains a total of 41 bonds, including 26 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 5 double bonds, and 5 aromatic bonds. The structure also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aliphatic), and 1 carbonate .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of functional groups and ring structures. It includes a five-membered 1,3,4-thiadiazol-2-yl ring, a six-membered pyran ring, and a naphthalene ring. The molecule also contains functional groups such as a secondary amide, a ketone, and a carbonate .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent due to its unique structural components. The presence of the thiadiazole ring and pyran moiety can disrupt microbial cell walls and inhibit enzyme activity, making it effective against a range of bacteria and fungi .
Anticancer Research
The compound’s structure suggests it could be a candidate for anticancer research. The naphthalene carboxylate group is known for its ability to intercalate with DNA, potentially leading to the inhibition of cancer cell proliferation. Studies have indicated that similar compounds can induce apoptosis in cancer cells .
Anti-inflammatory Applications
The propanamido group in the compound may contribute to its anti-inflammatory properties. By inhibiting the production of pro-inflammatory cytokines, this compound could be useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Properties
Research has shown that compounds containing thiadiazole rings exhibit significant antioxidant activity. This compound could help in scavenging free radicals and protecting cells from oxidative stress, which is beneficial in preventing diseases related to oxidative damage .
Material Science Applications
Beyond biological applications, this compound can be used in material science. Its unique structure allows it to be used in the synthesis of polymers and nanomaterials with specific properties, such as enhanced conductivity or stability.
Antimicrobial properties of thiadiazole compounds Anticancer potential of naphthalene derivatives Anti-inflammatory effects of propanamido compounds Antioxidant activity of thiadiazole derivatives : Enzyme inhibition by pyran derivatives : Neuroprotective agents in neurodegenerative diseases : Photodynamic therapy using naphthalene compounds : Material science applications of pyran derivatives
将来の方向性
特性
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-ethoxynaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S2/c1-3-20(29)25-23-26-27-24(35-23)34-13-15-11-17(28)19(12-32-15)33-22(30)21-16-8-6-5-7-14(16)9-10-18(21)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQYCYJVHQNNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC4=CC=CC=C43)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxynaphthalene-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-8-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B6493936.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6493943.png)
![methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6493947.png)
![4-[4-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6493950.png)
![4-[1-(4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6493958.png)

![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methoxybenzoate](/img/structure/B6493964.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate](/img/structure/B6493970.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6493983.png)
![4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B6494003.png)
![6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6494011.png)
![6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate](/img/structure/B6494014.png)
![6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate](/img/structure/B6494019.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-ethoxybenzoate](/img/structure/B6494036.png)